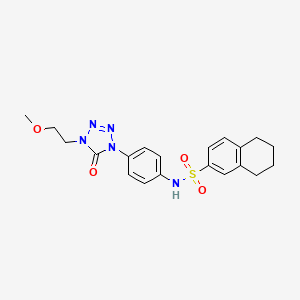

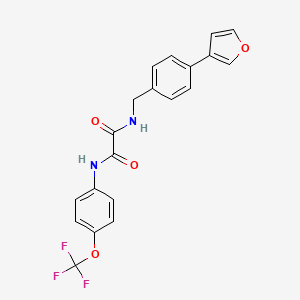

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The tetrazole ring could potentially be formed through a [2+3] cycloaddition reaction involving an azide and a nitrile. The sulfonamide group could be introduced through a substitution reaction involving a sulfonyl chloride. The methoxyethyl group could be introduced through a Williamson ether synthesis or a similar reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic system. The tetrazole ring is aromatic and would contribute to the compound’s stability. The sulfonamide group could potentially form hydrogen bonds, which could affect the compound’s physical properties and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The tetrazole ring is relatively stable but can participate in reactions under certain conditions. The sulfonamide group could potentially be hydrolyzed to yield a sulfonic acid and an amine. The ether group is generally quite stable but could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the tetrazole ring could potentially increase the compound’s acidity. The sulfonamide group could allow the compound to form hydrogen bonds, which could affect its solubility and boiling point .Aplicaciones Científicas De Investigación

Antimicrobial Applications

One of the primary research applications of tetrahydronaphthalene-sulfonamide derivatives is their potent antimicrobial activity. A study highlights the synthesis of new tetrahydronaphthalene-sulfonamide derivatives, which demonstrated significant inhibitory activities against a variety of Gram-positive, Gram-negative bacterial strains, and Candida Albicans. These compounds showed a marked safety profile towards human normal cells, indicating their potential as antimicrobial agents (Mohamed et al., 2021).

Catalytic Applications

Another area of application is in catalysis, where such compounds are used in selective C-C bond activation processes. Research indicates that benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes undergo rhodium-catalyzed, substrate-controlled selective C-C bond activation. This process yields benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes, showcasing the compound's utility in the synthesis of organic structural units (Chen et al., 2016).

Anticancer Research

Compounds containing the naphthalene-sulfonamide structure have been explored for their anticancer properties. A particular study evaluated the cytotoxic activity of phenylaminosulfanyl-1,4‐naphthoquinone derivatives against human cancer cell lines. Some compounds displayed potent cytotoxic activity with low toxicity towards normal human kidney cells, indicating their potential as anticancer agents (Ravichandiran et al., 2019).

Inhibition of Carbonic Anhydrase

Research has also been conducted on the inhibitory effects of novel sulfonamide derivatives on carbonic anhydrase isozymes. A study showed that sulfonamides derived from indanes and tetralines were effective inhibitors of human carbonic anhydrase isozymes, highlighting their potential for therapeutic applications in conditions where carbonic anhydrase activity is implicated (Akbaba et al., 2014).

Anion Binding and Recognition

Tetrazoles and acyl sulfonamides, structures related to the target compound, have been studied for their anion-binding properties. These highly acidic N-H functional groups have shown competence in anion binding, which is crucial in the development of recognition elements in supramolecular chemistry (Pinter et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4S/c1-29-13-12-24-20(26)25(23-22-24)18-9-7-17(8-10-18)21-30(27,28)19-11-6-15-4-2-3-5-16(15)14-19/h6-11,14,21H,2-5,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURCCSQZYUJQGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

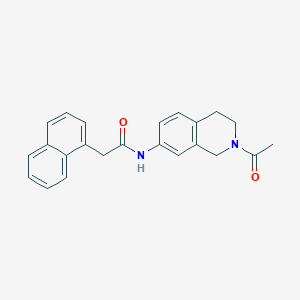

![1-ethyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2973759.png)

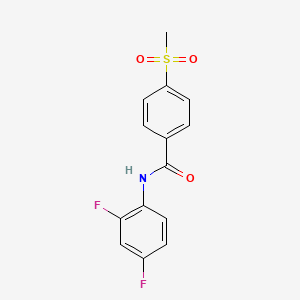

![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2973761.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2973764.png)

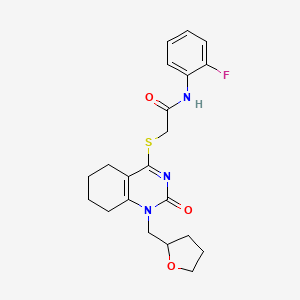

![N-(5-((2,5-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2973774.png)